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Compound of Interest

Compound Name: YKL-04-085

Cat. No.: B15139154

Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals using YKL-04-085. The following troubleshooting guides and

frequently asked questions (FAQs) address potential concerns regarding off-target effects

based on available data.

Frequently Asked Questions (FAQs)
Q1: Is YKL-04-085 a kinase inhibitor? I see it was derived from a BTK inhibitor.

A1: While YKL-04-085 was developed from a medicinal chemistry campaign that started with

QL47, a covalent Bruton's tyrosine kinase (BTK) inhibitor, YKL-04-085 itself is considered to be

devoid of significant kinase inhibitory activity.[1][2][3] Structural modifications, specifically the

removal of a critical nitrogen atom required for hydrogen bonding to the kinase hinge region,

were made to eliminate this activity.[1] Its primary mechanism of action is the inhibition of viral

translation.[1][2][3]

Q2: My experiment suggests potential off-target effects. What could be the cause?

A2: If you observe unexpected effects in your experiment, consider the following possibilities:
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Compound Concentration: Ensure you are using the appropriate concentration of YKL-04-
085. Although it has a favorable cytotoxicity window, very high concentrations may lead to

non-specific effects. The anti-Dengue virus 2 (DENV2) IC90 was determined to be 0.555 μM,

with a cytotoxicity window of over 35-fold.[1]

Cell Line Specificity: The effects of any compound can be cell-type dependent. The reported

antiviral activity and cytotoxicity were determined in Huh7 cells.[1] Your cell line may have

different sensitivities or express proteins that interact with YKL-04-085 in an unforeseen

manner.

Experimental System: The complexity of your experimental system (e.g., in vivo vs. in vitro,

presence of other compounds) could contribute to unexpected outcomes.

Compound Purity and Handling: Verify the purity of your YKL-04-085 stock and ensure

proper storage and handling to prevent degradation.

Q3: What specific kinases have been tested against YKL-04-085?

A3: YKL-04-085 was screened against a comprehensive panel of 468 kinases and their

mutants at a concentration of 10 μM.[1] While a few kinases showed some binding, subsequent

enzymatic assays did not confirm significant inhibitory activity.[1] The kinases that were further

evaluated and found to have no significant inhibition are detailed in the data tables below.
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Observed Issue Potential Cause Recommended Action

Unexpected cell death or

reduced viability at working

concentrations.

Concentration may be too high

for your specific cell line.

Perform a dose-response

curve to determine the optimal,

non-toxic concentration for

your experimental system.

Inconsistent results between

experiments.

Compound degradation or

improper storage.

Ensure YKL-04-085 is stored

as recommended by the

supplier. Prepare fresh

dilutions for each experiment

from a trusted stock.

Results suggest kinase

pathway modulation.

While direct kinase inhibition is

unlikely, downstream effects of

viral translation inhibition or

other cellular processes could

indirectly affect kinase

signaling.

Investigate the primary

mechanism of YKL-04-085

(inhibition of viral translation) in

your system. Use appropriate

controls to dissect direct

versus indirect effects.

Quantitative Data Summary
Table 1: KINOMEscan Selectivity Profile of YKL-04-085
A KINOMEscan selectivity screening was performed with YKL-04-085 at a 10 μM concentration

against a panel of 468 kinases and their mutants. The results are reported as "% control,"

where a lower score indicates a higher binding affinity. Only kinases with more than 80%

binding (less than 20% of control) are shown.[1]

Kinase Target % Control

PIM1 < 20%

PIM2 < 20%

DDR1 < 20%

DDR2 < 20%

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15139154/docs?utm_src=pdf-body#ykl-04-085-technical-support-center-troubleshooting-potential-off-target-effects
https://www.benchchem.com/product/b15139154/docs?utm_src=pdf-body#ykl-04-085-technical-support-center-troubleshooting-potential-off-target-effects
https://pmc.ncbi.nlm.nih.gov/articles/PMC5346993/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139154?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Enzymatic IC50 Values for Selected Kinases
Following the initial binding screen, enzymatic assays were conducted to determine the half-

maximal inhibitory concentration (IC50) of YKL-04-085 against the identified kinases and

related targets.[1]

Kinase Target Assay Type IC50 (μM) Interpretation

DDR1
LanthaScreen Binding

Assay
> 10

No significant

inhibition

DDR2
LanthaScreen Binding

Assay
> 10

No significant

inhibition

PIM1 Z′-Lyte Activity Assay > 10
No significant

inhibition

PIM2 Z′-Lyte Activity Assay > 10
No significant

inhibition

BTK Z′-Lyte Activity Assay > 10
No significant

inhibition

BMX Z′-Lyte Activity Assay > 10
No significant

inhibition

Experimental Protocols
KINOMEscan® Selectivity Profiling (as referenced in the study[1])

This method is proprietary to DiscoverX (now part of Eurofins). The general principle involves a

competition binding assay.

Assay Principle: Test compound (YKL-04-085) is combined with a panel of human kinases,

each tagged with a DNA label. An immobilized, active-site directed ligand is also present.

Kinases that do not bind to the test compound will bind to the immobilized ligand.

Quantification: The amount of kinase bound to the immobilized ligand is measured using

quantitative PCR (qPCR) of the DNA tag.
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Data Interpretation: A low amount of kinase bound to the immobilized ligand indicates that

the test compound is effectively competing for the active site. Results are often reported as a

percentage of the DMSO control.

Z′-Lyte™ Kinase Activity Assay (as referenced in the study[1] for PIM1/2, BTK/BMX)

This is a fluorescence-based immunoassay.

Reaction Setup: The kinase, a specific peptide substrate, and ATP are incubated in a

microplate well.

Phosphorylation: The kinase transfers phosphate from ATP to the peptide substrate.

Detection: A development reagent containing a site-specific protease is added. This protease

only cleaves the non-phosphorylated peptide substrate.

FRET Signal: The peptide substrate is labeled with two different fluorescent dyes that create

a FRET (Förster Resonance Energy Transfer) pair. When the peptide is intact, FRET occurs.

Cleavage of the non-phosphorylated peptide disrupts FRET.

Data Analysis: The ratio of the two fluorescence emission signals is calculated to determine

the extent of phosphorylation. This is then used to calculate the percent inhibition by the test

compound and subsequently the IC50 value.

LanthaScreen® Eu Kinase Binding Assay (as referenced in the study[1] for DDR1/2)

This assay measures the binding of a test compound to the kinase active site.

Assay Components: A europium (Eu)-labeled antibody specific for a tag on the kinase, a

fluorescently labeled "tracer" compound that is known to bind to the kinase active site, and

the kinase itself.

Binding and FRET: In the absence of a competitor, the tracer binds to the kinase, bringing

the Eu-labeled antibody and the fluorescent tracer in close proximity, resulting in a high

FRET signal.
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Competition: The test compound (YKL-04-085) competes with the tracer for binding to the

kinase active site.

Signal Reduction: Successful binding of the test compound displaces the tracer, leading to a

decrease in the FRET signal.

Data Analysis: The reduction in FRET is used to determine the binding affinity and IC50 of

the test compound.
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Caption: Workflow for assessing the kinase selectivity of YKL-04-085.
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Caption: Logical relationship of YKL-04-085 to its precursor and mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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